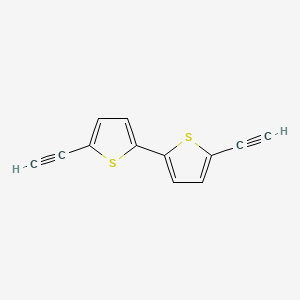

5,5'-Diethynyl-2,2'-bithiophene

Descripción general

Descripción

5,5’-Diethynyl-2,2’-bithiophene: is an organic compound with the molecular formula C12H6S2. It is a derivative of bithiophene, where ethynyl groups are attached at the 5 and 5’ positions of the thiophene rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bithiophene typically involves a multi-step reaction. One common method includes the following steps :

Starting Material: 5,5’-Diiodo-2,2’-bithiophene.

Reaction Conditions: The reaction is carried out in a flame-dried Schlenk tube under an argon atmosphere. A degassed and anhydrous mixture of toluene and diisopropylamine is used as the solvent.

Catalysts: Copper(I) iodide and tetrakis(triphenylphosphine)palladium are used as catalysts.

Reaction Time and Temperature: The reaction mixture is stirred for 48 hours at 20°C under an inert atmosphere.

Workup: The product is then treated with methanol and potassium hydroxide in tetrahydrofuran for 1 hour at 20°C under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,5’-Diethynyl-2,2’-bithiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the ethynyl groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, organometallic reagents, often under inert atmospheres to prevent unwanted side reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding dihydro derivatives.

Substitution: Formation of various substituted bithiophene derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

DEBT is utilized as a building block in the synthesis of organic semiconductors for OLEDs. Its conjugated structure allows for efficient charge transport and light emission, making it an attractive candidate for improving the performance of OLED devices. Research indicates that incorporating DEBT into OLED architectures enhances their efficiency and stability due to its favorable electronic properties .

Organic Photovoltaics (OPVs)

In OPVs, DEBT serves as an electron donor material. Its ability to facilitate charge separation and transport is crucial for enhancing the power conversion efficiency of solar cells. Studies have shown that devices incorporating DEBT exhibit improved light absorption and charge mobility, leading to higher overall performance .

Materials Science

Conjugated Polymers

DEBT is a critical precursor in the synthesis of various conjugated polymers. These polymers are characterized by their excellent electrical conductivity and optical properties, making them suitable for applications in sensors, transistors, and other electronic devices. The incorporation of DEBT into polymer matrices can significantly enhance their mechanical and electrical properties .

Nanocomposites

Research has demonstrated that DEBT can be integrated into nanocomposite materials to improve their mechanical strength and thermal stability. These composites are being explored for applications in flexible electronics and advanced materials .

Medicinal Chemistry

Anticancer Agents

Recent studies have investigated the potential of DEBT derivatives as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its utility in developing novel therapeutic agents against various forms of cancer . Case studies indicate significant reductions in cell viability when treated with DEBT derivatives, particularly in breast cancer models .

Antimicrobial Activity

DEBT has shown promising results in antimicrobial research. Its derivatives have been tested against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity. This aspect positions DEBT as a potential candidate for developing new antimicrobial agents to combat resistant infections .

Case Studies

Mecanismo De Acción

The mechanism by which 5,5’-Diethynyl-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The ethynyl groups enhance the compound’s ability to participate in π-π stacking interactions, which is crucial for the formation of conductive pathways in materials .

Comparación Con Compuestos Similares

2,2’-Bithiophene: A simpler derivative without the ethynyl groups, used in similar applications but with different electronic properties.

5,5’-Dibromo-2,2’-bithiophene: Used as an intermediate in the synthesis of more complex bithiophene derivatives.

5,5’-Dimethyl-2,2’-bithiophene: Another derivative with methyl groups instead of ethynyl groups, affecting its reactivity and electronic properties

Uniqueness: 5,5’-Diethynyl-2,2’-bithiophene is unique due to the presence of ethynyl groups, which significantly enhance its electronic properties and make it more versatile for use in advanced materials and electronic applications .

Actividad Biológica

5,5'-Diethynyl-2,2'-bithiophene (DEB) is a compound belonging to the class of bithiophenes, which are known for their unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. This article delves into the biological activity of DEB, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features two thiophene rings connected by ethynyl groups at the 5 and 5' positions. This structure contributes to its conjugated system, which enhances its electron transport capabilities. The compound's molecular formula is , with a molecular weight of approximately 160.25 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to DEB exhibit significant antimicrobial activity. A study examining various bithiophene derivatives found that they could inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the bithiophene structure.

Table 1: Antimicrobial Activity of Bithiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, DEB has shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study focused on breast cancer cells revealed that DEB treatment led to increased levels of reactive oxygen species (ROS), resulting in cell cycle arrest and apoptosis.

Case Study: Anticancer Activity in Breast Cancer Cells

- Objective : To evaluate the cytotoxic effects of DEB on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of DEB (0–100 µM) for 24 hours.

- Results :

- Significant reduction in cell viability was observed at concentrations above 25 µM.

- Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Figure 1: Cell Viability Assay Results

Cell Viability

The biological activity of DEB is attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Membrane Disruption : The hydrophobic interactions between DEB and lipid membranes can lead to increased permeability and eventual cell lysis.

- ROS Generation : DEB may induce oxidative stress by generating ROS, which can damage cellular components such as DNA and proteins.

- Cell Cycle Arrest : By interfering with cell cycle progression, DEB can effectively halt the proliferation of cancer cells.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for DEB is limited, studies on related bithiophene compounds suggest that they may have favorable absorption characteristics due to their lipophilicity. Toxicological evaluations indicate that these compounds exhibit low toxicity profiles at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFFPJPKXRNVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=C(S2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579240 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139896-68-7 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.